1-[4-(2-Chlorophenoxy)butyl]piperazine
Overview
Description
Preparation Methods
The synthesis of 1-[4-(2-Chlorophenoxy)butyl]piperazine typically involves the reaction of 2-chlorophenol with 1,4-dibromobutane to form 1-(2-chlorophenoxy)-4-bromobutane. This intermediate is then reacted with piperazine to yield the final product . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Chemical Reactions Analysis
1-[4-(2-Chlorophenoxy)butyl]piperazine can undergo various chemical reactions, including:
Scientific Research Applications
1-[4-(2-Chlorophenoxy)butyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(2-Chlorophenoxy)butyl]piperazine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with neurotransmitter receptors and ion channels .
Comparison with Similar Compounds
1-[4-(2-Chlorophenoxy)butyl]piperazine can be compared with other similar compounds, such as:
1-[4-(4-Chlorophenoxy)butyl]piperazine: This compound has a similar structure but with a chlorine atom at a different position on the phenoxy ring.
1-[4-(2-Bromophenoxy)butyl]piperazine: This compound has a bromine atom instead of chlorine, which can lead to different chemical reactivity and biological activity.
1-[4-(2-Methylphenoxy)butyl]piperazine: This compound has a methyl group instead of chlorine, which can affect its physical and chemical properties.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and potential biological activities .
Properties
IUPAC Name |
1-[4-(2-chlorophenoxy)butyl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c15-13-5-1-2-6-14(13)18-12-4-3-9-17-10-7-16-8-11-17/h1-2,5-6,16H,3-4,7-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYCAODHZVIMGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCCCOC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.